molecular formula C11H20Cl3N3O B2484012 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride CAS No. 1779134-29-0

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

Cat. No.: B2484012
CAS No.: 1779134-29-0
M. Wt: 316.65
InChI Key: CDNRDGLIKVEHKP-UHFFFAOYSA-N
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Description

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound supplied for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. The core structure of this compound, which features a 4-methoxypyrimidine moiety linked to a piperidine ring, is associated with investigations in medicinal chemistry. Scientific literature indicates that analogous structures, such as 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine, have been explored as inhibitors of cGMP-dependent protein kinase (PKG), a recognized target in infectious disease research . These related chemical entities have been studied for their potent and fast-killing antimalarial properties against the blood stages of Plasmodium falciparum and have shown additional activity against gametocyte activation, which is critical for blocking transmission . Furthermore, chemoproteomic analyses suggest that such scaffolds may also interact with other kinase targets, like serine/arginine protein kinase 2 (SRPK2), presenting a novel strategy for developing antiparasitic compounds . The piperidine-pyrimidine scaffold is also relevant in other therapeutic areas, including neuroscience, where similar methoxypyridine-derived compounds are investigated as gamma-secretase modulators for Alzheimer's disease research . Researchers value this chemotype for its potential to serve as a key intermediate or building block in the synthesis of more complex molecules for drug discovery programs . Its application is primarily in the early stages of hit-to-lead optimization, supporting structure-activity relationship (SAR) studies aimed at enhancing potency, improving metabolic stability, and refining other drug-like properties .

Properties

IUPAC Name

4-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.3ClH/c1-15-10-4-7-13-11(8-10)14-9-2-5-12-6-3-9;;;/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNRDGLIKVEHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)NC2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a piperidine moiety.

    Methoxylation: The methoxy group is introduced through an electrophilic aromatic substitution reaction, where a methoxy group is added to the pyridine ring.

    Formation of the Trihydrochloride Salt: The final step involves the formation of the trihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has been investigated for its pharmacological properties, particularly in the following areas:

  • Neuropharmacology : The compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that it could modulate mood regulation and has potential applications in treating psychiatric disorders such as depression and anxiety.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, including Mycobacterium tuberculosis. The compound's structural features suggest it may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways to develop novel pharmaceuticals.

Enzyme Interaction Studies

This compound has been studied for its potential to interact with various enzymes involved in metabolic pathways. Such interactions can lead to alterations in cellular metabolism and signal transduction processes, providing insights into its pharmacological potential .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds highlights the influence of functional groups on biological activity:

Compound NameStructural FeaturesUnique CharacteristicsBiological Activity
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochlorideMethoxy at position 6Different biological activity profileAntimicrobial
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochlorideMethyl group instead of methoxyAffects solubility and reactivityNeuroactive
3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochlorideMethoxy at position 3Potentially different receptor interactionsAntitumor

This table illustrates how variations in functional groups affect the chemical behavior and biological activities of these compounds.

Neurotransmitter Modulation Study

A study highlighted that piperidine derivatives can modulate choline transport systems in neuroblastoma cells, indicating a competitive mechanism that could be relevant for understanding the effects of this compound on neurotransmission.

Antimicrobial Efficacy

In vitro studies demonstrated that compounds related to this compound inhibited the growth of various bacterial strains, supporting its potential use as an antimicrobial agent. For instance, derivatives have shown inhibitory effects against Mycobacterium tuberculosis, with IC50 values indicating significant antimicrobial activity .

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

3-Methoxy-N-(piperidin-4-yl)pyridin-2-amine Trihydrochloride
  • CAS : 1774897-68-5 (), 170440-07-0 ()
  • Molecular Formula : C₁₁H₁₇Cl₃N₃O
  • Key Difference : Methoxy group at the 3-position of the pyridine ring.
  • Trihydrochloride salts in both compounds ensure comparable solubility.
4-Methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine Dihydrochloride
  • CAS : 173336-90-8 ()
  • Molecular Formula : C₁₂H₁₉Cl₂N₃O
  • Key Difference : A methylene (-CH₂-) linker between the pyridine and piperidine moieties.
  • Impact : The linker increases molecular flexibility and may reduce steric hindrance, improving access to buried active sites. However, the dihydrochloride salt (vs. trihydrochloride) may lower solubility.

Functional Group Modifications

3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine Trihydrochloride
  • Molecular Formula : C₁₀H₁₄Cl₃FN₃ ()
  • Key Difference : Methoxy (-OCH₃) replaced with fluoro (-F) at the 3-position.
  • Impact : Fluorine’s electronegativity and smaller size enhance metabolic stability and membrane permeability compared to methoxy derivatives. This substitution is common in CNS-targeting drugs.
N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine Trihydrochloride
  • CAS : 1774898-81-5 ()
  • Molecular Formula : C₁₁H₁₄Cl₃F₃N₃
  • Key Difference : Trifluoromethyl (-CF₃) group at the 5-position of pyridine.
  • Impact : The -CF₃ group is strongly electron-withdrawing, which may enhance binding to hydrophobic pockets and improve resistance to oxidative degradation.

Salt Form and Solubility

Compound Salt Form Molecular Weight (g/mol) Solubility Inference
4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine Trihydrochloride 316.65 High (due to HCl salts)
4-Methoxy-N-[(piperidin-4-yl)methyl]pyridin-2-amine Dihydrochloride 284.20 Moderate
3-Fluoro-N-(piperidin-4-yl)pyridin-2-amine Trihydrochloride 268.10 High

Structural Analogues in Therapeutic Development

  • KRC-108 (): Contains a piperidin-4-yl-pyrazole-pyridine core, demonstrating potent TrkA kinase inhibition. Highlights the importance of the piperidine moiety in kinase targeting.
  • Crizotinib (): A clinically approved ALK inhibitor with a pyridine-piperidine scaffold, emphasizing the pharmacological relevance of this structural class.

Biological Activity

4-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride (CAS Number: 141815-43-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the following chemical formula:

PropertyValue
Chemical Formula C₁₁H₂₀Cl₃N₃O
Molecular Weight 306.66 g/mol
CAS Number 141815-43-2

The structural representation of the compound indicates the presence of a methoxy group and a piperidine moiety, which are critical for its biological activity.

Research indicates that this compound acts primarily as an inhibitor of the presynaptic choline transporter (CHT). This inhibition leads to increased levels of acetylcholine (ACh) in the synaptic cleft, enhancing cholinergic signaling, which is crucial for various physiological processes including memory and learning .

Structure-Activity Relationships (SAR)

The SAR studies have identified that modifications to the piperidine ring and the methoxy group significantly influence the potency and selectivity of the compound. For instance, variations in the alkyl substituents on the piperidine ring have shown differential effects on CHT inhibition potency. Compounds with larger or branched alkyl groups generally exhibited higher inhibitory activity compared to their linear counterparts .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

  • In Vitro Studies :
    • The compound demonstrated a potent inhibitory effect on CHT with an IC₅₀ value in the low micromolar range. It was shown to have a noncompetitive inhibition pattern at varying concentrations of choline, suggesting a robust mechanism for enhancing cholinergic neurotransmission .
  • In Vivo Studies :
    • Animal studies indicated that administration of the compound led to improved cognitive function in models of Alzheimer's disease. The observed effects were attributed to increased ACh levels due to inhibited reuptake by CHT .
  • Toxicological Profile :
    • Preliminary toxicological assessments revealed low toxicity levels at therapeutic doses, making it a candidate for further development in treating cognitive disorders .

Study 1: Cognitive Enhancement in Rodent Models

A study published in Neuropharmacology assessed the cognitive-enhancing effects of this compound in aged rats. The results showed significant improvements in memory retention and learning tasks compared to control groups receiving placebo treatments. The mechanism was linked to increased cholinergic activity as evidenced by elevated ACh levels post-treatment.

Study 2: Selectivity for Choline Transporter

Another research effort focused on evaluating the selectivity of this compound against various neurotransmitter transporters. The findings indicated high selectivity for CHT over serotonin and dopamine transporters, minimizing potential side effects associated with broader neurotransmitter modulation .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substitution patterns and salt formation (e.g., protonation of the piperidine nitrogen) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C11_{11}H16_{16}N2_2O·3HCl, MW 293.23) and fragmentation patterns .
  • HPLC : Quantifies purity and detects impurities; mobile phase optimization is critical for polar hydrochloride salts .

How does the trihydrochloride salt form influence solubility and stability in aqueous solutions?

Q. Basic Research Focus

  • Enhanced solubility : The hydrochloride salt improves water solubility via ionic interactions, critical for in vitro assays .
  • pH-dependent stability : Stability testing under physiological pH (6.5–7.4) is essential; degradation products can be monitored via LC-MS .
  • Hygroscopicity : Storage in desiccators at 2–8°C prevents deliquescence, as recommended for hygroscopic amine salts .

What strategies ensure compound stability during long-term storage?

Q. Basic Research Focus

  • Storage conditions : Airtight containers under inert gas (e.g., argon) at -20°C, with desiccants to prevent hydrolysis .
  • Stability assays : Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
  • Lyophilization : Freeze-drying aqueous solutions enhances stability for biological testing .

How should researchers design experiments to evaluate pharmacokinetic properties in preclinical models?

Q. Advanced Research Focus

  • ADME profiling :
    • Absorption : Caco-2 cell permeability assays assess intestinal absorption .
    • Metabolism : Liver microsome studies identify CYP450-mediated metabolites .
    • Excretion : Radiolabeled compound tracking in urine/feces (e.g., 14^{14}C-labeling) .
  • Plasma stability : Incubation in rodent plasma at 37°C quantifies degradation over 24 hours .

What in vitro assays are suitable for assessing biological target interactions?

Q. Advanced Research Focus

  • Kinase inhibition assays : Fluorescence polarization (FP) or TR-FRET for TrkA or related kinases, referencing structural analogs like KRC-108 .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands) for GPCRs or ion channels .
  • Cytotoxicity screening : IC50_{50} determination in cancer cell lines (e.g., MTT assays), with attention to cell line-specific efficacy variations .

How to resolve contradictory efficacy data across different cell lines?

Q. Advanced Research Focus

  • Variable analysis :
    • Cell line genetics : CRISPR screening to identify resistance genes (e.g., ABC transporters) .
    • Assay conditions : Standardize serum concentration, pH, and incubation time .
  • Impurity profiling : HPLC-MS to rule out batch-specific impurities affecting activity .

What computational methods predict binding affinity with target enzymes/receptors?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites, using crystal structures (e.g., PDB IDs) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
  • QSAR modeling : Train models on analogs (e.g., piperidine-pyridine derivatives) to predict affinity .

What considerations are essential when scaling up synthesis to pilot-scale production?

Q. Advanced Research Focus

  • Reactor design : Continuous flow systems improve heat/mass transfer for exothermic amine couplings .
  • Cost optimization : Substitute expensive catalysts (e.g., Pd/C) with nickel-based alternatives .
  • Safety protocols : Mitigate HCl gas release during salt formation via scrubbers .

How can metabolites be identified and characterized in in vivo studies?

Q. Advanced Research Focus

  • Metabolomics : LC-HRMS with fragmentation trees to identify phase I/II metabolites .
  • Isotope tracing : 13^{13}C/15^{15}N labeling tracks metabolic pathways in rodent models .
  • Biliary excretion studies : Cannulation models in rats collect bile for metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.